molecular formula C11H15F3N2 B1275366 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 884504-58-9

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No.: B1275366
CAS No.: 884504-58-9
M. Wt: 232.25 g/mol
InChI Key: SWLFIBVORKOVPK-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a chemical compound known for its unique structure and properties It features an amino group attached to a phenyl ring substituted with a trifluoromethyl group, along with a dimethylamine moiety

Properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLFIBVORKOVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Imine Formation : The ketone reacts with dimethylamine to form an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a palladium catalyst reduces the imine to the tertiary amine.

Optimization Considerations

  • Solvent : Methanol or ethanol enhances solubility of intermediates.
  • Catalyst : Raney nickel or palladium on carbon (Pd/C) improves hydrogenation efficiency.
  • Yield : Typical yields range from 65% to 85%, depending on reaction scale and purity of starting materials.

The Grignard method enables the introduction of the dimethylaminoethyl group via nucleophilic addition.

Procedure

  • Grignard Reagent Preparation : React magnesium with 1-(dimethylamino)-2-chloroethane in tetrahydrofuran (THF).
  • Nucleophilic Addition : Add 4-(trifluoromethyl)benzaldehyde to the Grignard reagent, forming a secondary alcohol intermediate.
  • Oxidation and Amination : Oxidize the alcohol to a ketone using Jones reagent, followed by reductive amination with dimethylamine.

Key Data

Step Reagents/Conditions Yield (%)
Grignard Formation Mg, THF, 0–5°C 90
Nucleophilic Addition 4-(Trifluoromethyl)benzaldehyde, 25°C 75
Reductive Amination NaBH3CN, MeOH, 50°C 82

This method achieves an overall yield of 55–60% but requires careful control of moisture and temperature.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation offers a direct route from nitrile precursors.

Synthesis Pathway

  • Nitrile Preparation : React 4-(trifluoromethyl)benzyl chloride with potassium cyanide (KCN) to form 4-(trifluoromethyl)benzyl cyanide.
  • Hydrogenation : Treat the nitrile with hydrogen gas (H2) under high pressure (200 psi) in the presence of Raney nickel, yielding the primary amine.
  • Alkylation : React the primary amine with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) to introduce dimethyl groups.

Challenges

  • Selectivity : Over-reduction of the nitrile to a primary amine may require stoichiometric control.
  • Purification : Column chromatography is often necessary to isolate the tertiary amine.

Asymmetric Synthesis for Enantiomerically Pure Forms

Optically active forms of this compound are synthesized using microbial or enzymatic resolution.

Microbial Reduction

  • Substrate : 1-[4-(Trifluoromethyl)phenyl]ethyl ketone is treated with Rhodosporidium toruloides or Pilimelia terevasa to enantioselectively reduce the ketone to the (R)- or (S)-alcohol.
  • Amination : The alcohol is converted to the amine via Mitsunobu reaction with dimethylamine.

Enzymatic Resolution

  • Lipase-Catalyzed Hydrolysis : Racemic amine derivatives are resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents.

Enantiomeric Excess (ee)

Method ee (%) Yield (%)
Microbial Reduction 98 70
Enzymatic Resolution 99 65

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Reductive Amination High yield, simple conditions Requires ketone precursor Pilot to industrial
Grignard Reaction Versatile for alkyl chain extension Moisture-sensitive reagents Lab-scale
Catalytic Hydrogenation Direct nitrile conversion Over-reduction risks Industrial
Asymmetric Synthesis High enantiopurity Costly biocatalysts Lab-scale

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and substituted phenyl compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. The trifluoromethyl group contributes to increased lipophilicity, which is beneficial for the absorption and distribution of drugs within biological systems .

Therapeutic Potential
Research has indicated that derivatives of this compound exhibit biological activities that may be harnessed for treating various diseases, including cancer and neurodegenerative conditions. For instance, studies have explored its anticonvulsant properties, demonstrating protective effects in seizure models .

Material Science

Development of Advanced Materials
The compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties improve the durability and resistance of materials to environmental factors, making it valuable for industrial applications .

Agricultural Chemicals

Formulation of Agrochemicals
In agriculture, {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is employed in the formulation of pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these agrochemicals, contributing to more effective pest control while minimizing environmental impact .

Research Reagents

Synthesis of Complex Molecules
As a valuable reagent in laboratory settings, this compound facilitates the synthesis of other complex molecules. It serves as a building block in organic chemistry and biochemistry research, aiding scientists in developing new compounds for various applications .

Fluorinated Compounds Research

Biological Activity Enhancement
The presence of the trifluoromethyl group not only improves the pharmacological profiles of drugs but also enhances their biological activities. This feature makes this compound a key player in designing new drugs with improved efficacy .

Case Study 1: Neurological Disorders

Recent studies have investigated the compound's derivatives for their potential as nNOS inhibitors in treating neurodegenerative diseases. These derivatives showed significant potency and selectivity towards their targets, indicating promising therapeutic avenues .

Case Study 2: Anticonvulsant Activity

In vivo studies on related compounds demonstrated significant anticonvulsant activity, with some derivatives providing up to 100% protection in seizure models at specific dosages. This highlights the potential role of this compound in developing new anticonvulsant therapies .

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
  • {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}methylamine
  • {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}ethylamine

Uniqueness

What sets {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine apart from similar compounds is its specific substitution pattern, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Biological Activity

{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an ethylamine chain with dimethylamine substituents. Its molecular formula is C11H15F3N2C_{11}H_{15}F_3N_2. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive physicochemical properties, such as increased lipophilicity, which enhances membrane permeability in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

  • Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor, particularly in metabolic pathways.
  • Cellular Interactions : Investigations have shown that it can influence cellular processes by interacting with specific proteins, potentially leading to therapeutic applications in treating neurological disorders and certain types of cancer.
  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent .

1. Enzyme Interaction Studies

A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like depression or anxiety .

2. Cytotoxicity Assays

In a series of cytotoxicity assays using the MTT method, this compound demonstrated significant growth inhibition in several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity comparable to established chemotherapeutic agents .

Cell LineIC50 Value (µM)Reference
MCF-70.12
A5490.79
A3751.47

3. Mechanistic Insights

Molecular docking studies suggest that this compound interacts with active sites on target proteins through hydrophobic interactions facilitated by its trifluoromethyl group. This interaction is crucial for modulating protein function and influencing downstream signaling pathways.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further development in medicinal chemistry:

  • Pharmaceutical Intermediate : It serves as a precursor in synthesizing more complex drug molecules.
  • Therapeutic Agent : Ongoing research aims to explore its efficacy in treating various diseases, particularly those related to neurodegeneration and cancer.

Q & A

Basic: What synthetic strategies are recommended for the preparation of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine, and how can regioselectivity be controlled?

Answer:
The synthesis typically involves sequential alkylation and amination steps. A common approach is the reaction of 1-bromo-2-[4-(trifluoromethyl)phenyl]ethane with dimethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the dimethylamine moiety. Regioselectivity is controlled by optimizing reaction temperature (e.g., reflux vs. room temperature) and stoichiometry to minimize byproducts like over-alkylation. Post-synthesis purification via column chromatography or recrystallization ensures high yield (70–85%) .

Advanced: How can density functional theory (DFT) guide the prediction of stereochemical outcomes in asymmetric synthesis of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to predict enantiomeric excess by analyzing energy barriers for competing pathways. For example, chiral auxiliaries or catalysts can be computationally screened to favor the desired enantiomer. Comparing calculated NMR chemical shifts (via GIAO method) with experimental data validates stereochemical assignments .

Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies backbone structure, while ¹⁹F NMR confirms the presence of the -CF₃ group (δ ~ -60 ppm).
  • HRMS: Validates molecular ion peaks (e.g., [M+H]⁺).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% target).
  • FT-IR: Confirms amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced: How can discrepancies between X-ray crystallographic data and computational hydrogen-bonding predictions be resolved?

Answer:
Discrepancies arise from dynamic vs. static crystal environments. Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters) and compare with DFT-optimized hydrogen-bond geometries (bond lengths, angles). Graph-set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions, reconciling experimental and theoretical models .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Answer:

  • Byproducts: Unreacted bromo intermediates or di-alkylated derivatives.
  • Mitigation: Use excess dimethylamine (1.5 eq) and monitor reaction progress via TLC. Purification via flash chromatography (hexane:EtOAc gradient) removes non-polar impurities. LC-MS identifies trace contaminants (<0.5%) .

Advanced: What methodologies determine the absolute configuration of chiral centers in enantiomerically enriched samples?

Answer:

  • X-ray Crystallography: Anomalous scattering (e.g., Cu-Kα radiation) directly assigns configuration.
  • Chiral Derivatization: React with Mosher’s acid chloride (R/S) and analyze ¹H NMR diastereomeric splitting.
  • ECD Spectroscopy: Compare experimental electronic circular dichroism spectra with TD-DFT simulations .

Basic: How is the compound’s stability under varying pH and temperature conditions evaluated?

Answer:

  • pH Stability: Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC.
  • Thermal Stability: TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points.
  • Light Sensitivity: Expose to UV (254 nm) and assess photodegradation kinetics .

Advanced: What strategies enable the study of intermolecular interactions in co-crystals or solvates of this compound?

Answer:
Co-crystallize with pharmaceutically relevant co-formers (e.g., succinic acid) using solvent evaporation. Analyze via:

  • PXRD: Identifies new diffraction patterns vs. pure components.
  • SC-XRD: Resolves hydrogen-bonding networks (e.g., N-H···O).
  • Hirshfeld Surface Analysis: Quantifies interaction contributions (e.g., π-π stacking) .

Basic: What safety protocols are critical for handling this amine derivative in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to prevent inhalation.
  • Waste Disposal: Neutralize acidic/basic residues before segregating in halogenated waste containers .

Advanced: How can machine learning (ML) optimize reaction conditions for scalable synthesis?

Answer:
Train ML models (e.g., random forests) on historical reaction data (solvent, catalyst, temperature) to predict optimal conditions. Validate with high-throughput experimentation (HTE) robots, iterating parameters like microwave irradiation time or catalyst loading to maximize yield and minimize waste .

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